1,3-dichloro-2-isocyanato-4-methylbenzene
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Overview
Description
1,3-Dichloro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzene, featuring two chlorine atoms, an isocyanate group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and isocyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines, to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the isocyanate group.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution and addition reactions.
Catalysts: Lewis acids and bases are often employed to facilitate these reactions.
Conditions: Reactions typically occur under controlled temperatures and pressures to optimize yield and selectivity.
Major Products:
Urea Derivatives: Formed from the reaction of the isocyanate group with amines.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution of chlorine atoms.
Scientific Research Applications
1,3-Dichloro-2-isocyanato-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism by which 1,3-dichloro-2-isocyanato-4-methylbenzene exerts its effects involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Chlorine Atoms:
Molecular Targets and Pathways: The compound can interact with biological molecules, such as proteins and nucleic acids, through covalent bonding, potentially altering their function and activity.
Comparison with Similar Compounds
- 1,3-Dichloro-2-isocyanato-5-methylbenzene
- 1,3-Dichloro-2-isocyanato-4-ethylbenzene
- 1,3-Dichloro-2-isocyanato-4-methoxybenzene
Comparison: 1,3-Dichloro-2-isocyanato-4-methylbenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications.
Properties
CAS No. |
1343236-38-3 |
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Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202.03 g/mol |
IUPAC Name |
1,3-dichloro-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NO/c1-5-2-3-6(9)8(7(5)10)11-4-12/h2-3H,1H3 |
InChI Key |
WIDVBPMYHODVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N=C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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